molecular formula C15H19N3O2 B14228703 1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid CAS No. 830319-12-5

1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid

Cat. No.: B14228703
CAS No.: 830319-12-5
M. Wt: 273.33 g/mol
InChI Key: PSJPESVGRLFVPT-UHFFFAOYSA-N
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Description

1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used as scaffolds in drug design. This particular compound features a butyl group, a prop-2-en-1-ylamino group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzimidazole and butyl bromide.

    Alkylation: The first step involves the alkylation of 1H-benzimidazole with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

    Amination: The next step is the introduction of the prop-2-en-1-ylamino group. This can be achieved by reacting the butylated benzimidazole with prop-2-en-1-ylamine under suitable conditions.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-ylamino group can be replaced with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives, such as:

    1-Butyl-2-amino-1H-benzimidazole: Lacks the prop-2-en-1-yl group and carboxylic acid functionality, making it less versatile in chemical reactions.

    2-[(Prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid: Lacks the butyl group, which may affect its biological activity and chemical reactivity.

    1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole: Lacks the carboxylic acid group, which may limit its applications in esterification reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

CAS No.

830319-12-5

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-butyl-2-(prop-2-enylamino)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H19N3O2/c1-3-5-9-18-13-7-6-11(14(19)20)10-12(13)17-15(18)16-8-4-2/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,17)(H,19,20)

InChI Key

PSJPESVGRLFVPT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C(=O)O)N=C1NCC=C

Origin of Product

United States

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